1-(Furan-2-yl)-3,3-dimethoxycyclobutanecarbonitrile
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Overview
Description
1-(Furan-2-yl)-3,3-dimethoxycyclobutanecarbonitrile is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities. The compound features a furan ring, which is a five-membered aromatic ring with one oxygen atom, attached to a cyclobutane ring substituted with two methoxy groups and a nitrile group. This unique structure imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furan-2-yl)-3,3-dimethoxycyclobutanecarbonitrile typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Cyclobutane Ring Formation: The cyclobutane ring can be formed through [2+2] cycloaddition reactions, where two alkenes or alkynes react to form a four-membered ring.
Introduction of Methoxy Groups: The methoxy groups can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Nitrile Group Addition: The nitrile group can be introduced through nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactors and automated processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(Furan-2-yl)-3,3-dimethoxycyclobutanecarbonitrile undergoes various chemical reactions, including:
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst (e.g., palladium on carbon).
Substitution: Amines, thiols, basic or neutral conditions.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Amine derivatives.
Substitution: Substituted furan derivatives with various functional groups.
Scientific Research Applications
1-(Furan-2-yl)-3,3-dimethoxycyclobutanecarbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications in drug discovery and development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(Furan-2-yl)-3,3-dimethoxycyclobutanecarbonitrile involves its interaction with specific molecular targets and pathways. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the nitrile group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carbaldehyde: A furan derivative with an aldehyde group, used as a precursor in organic synthesis.
5-Hydroxymethylfurfural: A furan derivative with a hydroxymethyl group, used in the production of biofuels and renewable chemicals.
2,5-Furandicarboxylic Acid: A furan derivative with two carboxylic acid groups, used in the production of biodegradable polymers.
Uniqueness
1-(Furan-2-yl)-3,3-dimethoxycyclobutanecarbonitrile is unique due to its combination of a furan ring, cyclobutane ring, methoxy groups, and nitrile group. This unique structure imparts specific chemical properties and reactivity, making it valuable for various scientific research applications .
Properties
Molecular Formula |
C11H13NO3 |
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Molecular Weight |
207.23 g/mol |
IUPAC Name |
1-(furan-2-yl)-3,3-dimethoxycyclobutane-1-carbonitrile |
InChI |
InChI=1S/C11H13NO3/c1-13-11(14-2)6-10(7-11,8-12)9-4-3-5-15-9/h3-5H,6-7H2,1-2H3 |
InChI Key |
BUPBEWAYQSQMHR-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CC(C1)(C#N)C2=CC=CO2)OC |
Origin of Product |
United States |
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